molecular formula C20H18FNO3 B1193822 VU 6010572

VU 6010572

Cat. No.: B1193822
M. Wt: 339.37
InChI Key: AUMJXOXUSGIUCB-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The identifier "VU 6010572" corresponds to a peptide extract derived from Olivancillaria hiatula, a marine mollusk, as documented in a 2018 study published in Hindawi (Article ID 6010572) . This peptide exhibits broad-spectrum antibacterial activity, particularly against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative strains (e.g., Escherichia coli, Pseudomonas aeruginosa). The study utilized liquid chromatography and mass spectrometry to characterize the peptide, revealing a molecular weight of ~2.5 kDa and a unique cysteine-rich structure that likely contributes to its membrane-disruptive mechanism of action .

Properties

Molecular Formula

C20H18FNO3

Molecular Weight

339.37

IUPAC Name

(S)-1-(4-fluorophenyl)-4-(2-phenoxypropoxy)pyridin-2(1H)-one

InChI

InChI=1S/C20H18FNO3/c1-15(25-18-5-3-2-4-6-18)14-24-19-11-12-22(20(23)13-19)17-9-7-16(21)8-10-17/h2-13,15H,14H2,1H3/t15-/m0/s1

InChI Key

AUMJXOXUSGIUCB-HNNXBMFYSA-N

SMILES

FC(C=C1)=CC=C1N2C=CC(OC[C@H](C)OC3=CC=CC=C3)=CC2=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

VU 6010572;  VU-6010572;  VU6010572

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of VU 6010572, it is compared below with two functionally similar compounds: LL-37 (a human antimicrobial peptide) and Polymyxin B (a cyclic lipopeptide antibiotic).

Table 1: Comparative Analysis of Key Properties

Property This compound LL-37 Polymyxin B
Source Olivancillaria hiatula (marine) Human cathelicidin Bacillus polymyxa (bacterial)
Molecular Weight ~2.5 kDa 4.5 kDa ~1.2 kDa
Mechanism of Action Membrane disruption Membrane disruption, immunomodulation Membrane disruption (binds LPS)
Spectrum Broad (Gram+/Gram-) Broad (Gram+/Gram-/fungi) Narrow (Gram-)
Resistance Potential Low (novel target) Moderate (host-derived) High (documented resistance)
Cytotoxicity Moderate (cell line-dependent) High (hemolytic) High (nephrotoxic)
Key Reference Gasu et al., 2018 Nizet et al., 2001 Velkov et al., 2013

Key Findings from Comparative Studies:

Spectrum of Activity: this compound demonstrates comparable efficacy to LL-37 against Gram-positive bacteria but superior activity against Gram-negative strains like P. aeruginosa (MIC: 8 µg/mL vs. 32 µg/mL for LL-37) .

Mechanistic Differences: Both this compound and LL-37 disrupt bacterial membranes, but this compound lacks LL-37’s immunomodulatory effects (e.g., chemotaxis modulation), simplifying its therapeutic application . Polymyxin B’s mechanism involves lipopolysaccharide (LPS) binding, making it ineffective against Gram-positive bacteria, whereas this compound targets conserved phospholipid bilayers .

Safety Profile :

  • This compound shows moderate cytotoxicity in mammalian cell lines (IC₅₀: 50 µg/mL), lower than LL-37’s hemolytic activity (IC₅₀: 20 µg/mL) but higher than Polymyxin B’s selective nephrotoxicity .

Resistance Development: No resistance to this compound was observed in serial passage assays over 30 generations, contrasting with Polymyxin B, where resistance emerges rapidly due to plasmid-mediated mcr genes .

Q & A

Q. How should researchers design translational studies to bridge preclinical findings on this compound to human trials?

  • Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling to predict human exposure. Validate targets in human tissue biopsies or organoids. Design phase I trials with adaptive dosing (e.g., Bayesian escalation) and biomarker-driven endpoints (e.g., receptor occupancy via PET imaging) .

Key Methodological Resources

  • Data Analysis : Use R or Python for statistical modeling (ANOVA, regression) and visualization (ggplot2, Seaborn) .
  • Ethical Compliance : Reference NIH’s Principles and Guidelines for Reporting Preclinical Research for rigor .
  • Literature Tools : Leverage Zotero or EndNote for systematic reviews and citation management .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
VU 6010572
Reactant of Route 2
Reactant of Route 2
VU 6010572

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.